molecular formula C27H28N4O3S B11615185 2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B11615185
M. Wt: 488.6 g/mol
InChI Key: ZMQHYDDFSOBHIQ-UHFFFAOYSA-N
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Description

2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a phthalazine core, a sulfonamide group, and a tetrahydrofuran moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

    Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the sulfonamide with a tetrahydrofuran derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its combination of a phthalazine core, sulfonamide group, and tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

2-methyl-5-[4-(3-methylanilino)phthalazin-1-yl]-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C27H28N4O3S/c1-18-7-5-8-21(15-18)29-27-24-11-4-3-10-23(24)26(30-31-27)20-13-12-19(2)25(16-20)35(32,33)28-17-22-9-6-14-34-22/h3-5,7-8,10-13,15-16,22,28H,6,9,14,17H2,1-2H3,(H,29,31)

InChI Key

ZMQHYDDFSOBHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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